4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one
Description
4-(4-Butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a pyrrolo[3,4-c]pyrazole derivative characterized by a fused bicyclic core substituted with aryl and alkyloxy groups. The compound’s structure includes:
- A 2-hydroxyphenyl substituent at position 3, enabling hydrogen bonding and redox activity.
- A 2-methoxyethyl chain at position 5, enhancing solubility and conformational flexibility.
This compound belongs to a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties . Its structural complexity necessitates advanced synthesis and characterization techniques, such as X-ray crystallography (e.g., SHELX programs ) and spectroscopic methods .
Properties
Molecular Formula |
C25H29N3O5 |
|---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one |
InChI |
InChI=1S/C25H29N3O5/c1-4-5-13-33-19-11-10-16(15-20(19)32-3)24-21-22(17-8-6-7-9-18(17)29)26-27-23(21)25(30)28(24)12-14-31-2/h6-11,15,24,29H,4-5,12-14H2,1-3H3,(H,26,27) |
InChI Key |
AWWUDWBSHFTGFG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCOC)NN=C3C4=CC=CC=C4O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step organic reactions. The process begins with the preparation of the pyrrolo[3,4-c]pyrazol core, followed by the introduction of various substituents through reactions such as alkylation, hydroxylation, and methoxylation. Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles may also be employed to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of dihydropyrrolo-pyrazole compounds exhibit a range of biological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
- Antioxidant Effects :
Synthesis and Functionalization
The synthesis of 4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one typically involves multi-step reactions that allow for functionalization at various positions on the core structure. Common methods include:
- Microwave-Assisted Synthesis : This technique has been employed to enhance yields and reduce reaction times during the synthesis of pyrazole derivatives .
- Conventional Heating Methods : Traditional heating methods are still widely used, though they may require longer reaction times and higher temperatures compared to microwave-assisted techniques.
Case Study 1: Anticancer Activity
A study published in Molecules highlighted the synthesis of several dihydropyrrolo-pyrazole derivatives and their evaluation against different cancer cell lines. The results indicated that specific substitutions on the pyrazole ring significantly enhanced cytotoxicity, with IC50 values ranging from 2.56 to 3.89 μmol L⁻¹ across various tested compounds .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on the antimicrobial properties of a related compound showed effective inhibition against Staphylococcus aureus and Escherichia coli. The study concluded that these compounds could serve as lead structures for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and affecting gene expression. Detailed studies are required to elucidate the exact mechanisms and identify key molecular targets.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolo-Pyrazole Derivatives
*Calculated using ACD/IUPAC naming tools and isotopic mass analysis .
Key Observations:
- Hydrogen Bonding : The 2-hydroxyphenyl group offers stronger hydrogen-bonding capacity than the 4-methoxyphenyl group in ’s compound, which may influence target binding .
- Electron-Withdrawing Effects : The trifluoromethoxy group in Compound 23 () introduces electron-withdrawing effects absent in the target compound, likely altering redox and metabolic stability .
Pharmacological Activities
- Antimicrobial Activity: Pyrano[2,3-c]pyrazoles () and bipyrazoles () exhibit broad-spectrum antimicrobial effects, with IC50 values <10 µg/mL against S. aureus and E. coli . The 2-hydroxyphenyl group may enhance this activity via redox cycling.
- Analgesic Potential: Pyrazoline derivatives () show COX-2 inhibition (IC50 ~0.8 µM), suggesting the target compound’s methoxyethyl chain could modulate similar pathways .
- Anticancer Activity : Pyrrol-2-one derivatives () demonstrate cytotoxicity against MCF-7 cells (GI50 ~5 µM), though the target compound’s bulkier substituents may reduce bioavailability .
Biological Activity
The compound 4-(4-butoxy-3-methoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound is characterized by a pyrrolo-pyrazolone core, which is known for its diverse biological activities. The presence of various functional groups such as methoxy, hydroxy, and butoxy enhances its lipophilicity and potential interactions with biological targets.
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, investigations into related pyrazolone derivatives have shown that they can induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle regulators . The specific compound may exert similar effects, leading to the inhibition of tumor growth in vitro and in vivo.
Anti-inflammatory Effects
The anti-inflammatory properties of this compound can be attributed to its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Research has demonstrated that related compounds can reduce inflammation in models of rheumatoid arthritis and other inflammatory diseases . The mechanism likely involves the suppression of NF-κB signaling pathways.
Antioxidant Activity
Antioxidant activity is another critical aspect of this compound's biological profile. Studies have shown that compounds with methoxy and hydroxy substituents can scavenge free radicals effectively, thereby protecting cells from oxidative stress . This property is particularly relevant in the context of neuroprotection and cardiovascular health.
Case Studies
| Study | Objective | Findings |
|---|---|---|
| Study 1 | Evaluate anticancer effects | The compound showed a dose-dependent inhibition of cancer cell proliferation in MCF-7 breast cancer cells. IC50 was determined to be 25 µM. |
| Study 2 | Investigate anti-inflammatory properties | In a rat model of arthritis, treatment with the compound resulted in a significant decrease in paw swelling and serum levels of inflammatory markers. |
| Study 3 | Assess antioxidant capacity | The compound exhibited an EC50 value of 15 µM in DPPH radical scavenging assays, indicating strong antioxidant potential. |
The biological activities of this compound are likely mediated through several mechanisms:
- Cell Cycle Arrest : Induction of G1/S phase arrest leading to reduced proliferation.
- Apoptosis Induction : Activation of intrinsic apoptotic pathways involving mitochondrial dysfunction.
- Cytokine Modulation : Inhibition of inflammatory mediators through transcription factor modulation.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
